methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate
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Overview
Description
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a complex organic compound that belongs to the class of imidazole-based naphthoquinones. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate typically involves the reaction of 2-aminonaphthoquinone with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating multi-drug resistant infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It targets specific enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole-4,9-dione: Shares a similar core structure but lacks the carbamate group.
1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide: Another imidazole-based naphthoquinone with different substituents
Uniqueness
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H9N3O4 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
methyl N-(4,9-dioxo-1H-benzo[f]benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H9N3O4/c1-20-13(19)16-12-14-8-9(15-12)11(18)7-5-3-2-4-6(7)10(8)17/h2-5H,1H3,(H2,14,15,16,19) |
InChI Key |
WQTLJIOQYPMCEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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